molecular formula C6H9BrN2S B13075629 4-bromo-N-(propan-2-yl)-1,3-thiazol-2-amine

4-bromo-N-(propan-2-yl)-1,3-thiazol-2-amine

Cat. No.: B13075629
M. Wt: 221.12 g/mol
InChI Key: BBMIJYAPXYETDL-UHFFFAOYSA-N
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Description

4-Bromo-N-(propan-2-yl)-1,3-thiazol-2-amine ( 1289078-18-7) is a high-purity brominated thiazole derivative supplied for advanced pharmaceutical and oncological research. This compound, with a molecular formula of C 6 H 9 BrN 2 S and a molecular weight of 221.12 g/mol, is part of the 2-aminothiazole class of heterocycles, a scaffold recognized as a privileged structure in medicinal chemistry due to its wide range of biological activities . The 2-aminothiazole core is a fundamental building block for developing novel small-molecule antitumor agents . Derivatives of 2-aminothiazole have demonstrated potent and selective nanomolar inhibitory activity against a diverse panel of human cancer cell lines, including breast, leukemia, lung, colon, and renal cancers . Specifically, this bromo-functionalized analog serves as a key synthetic intermediate for the discovery and development of new therapeutic agents. The structural motif of 2-aminothiazole is present in several clinically applied and investigational anticancer drugs, such as Dasatinib and Alpelisib, highlighting the significant research value of this chemical class . The compound is offered for research applications such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and the exploration of novel mechanisms of action for targeting proliferative diseases . This product is intended for research use by qualified laboratory personnel only. It is not intended for diagnostic or therapeutic use in humans or animals. Please refer to the Safety Data Sheet (SDS) for comprehensive handling and hazard information. For further inquiries regarding bulk quantities or custom synthesis, please contact our sales team.

Properties

Molecular Formula

C6H9BrN2S

Molecular Weight

221.12 g/mol

IUPAC Name

4-bromo-N-propan-2-yl-1,3-thiazol-2-amine

InChI

InChI=1S/C6H9BrN2S/c1-4(2)8-6-9-5(7)3-10-6/h3-4H,1-2H3,(H,8,9)

InChI Key

BBMIJYAPXYETDL-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=NC(=CS1)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(propan-2-yl)-1,3-thiazol-2-amine typically involves the reaction of 4-bromo-1,3-thiazole with isopropylamine. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions often include heating the mixture to a temperature range of 50-100°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of 4-bromo-N-(propan-2-yl)-1,3-thiazol-2-amine may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled is also common to make the process more environmentally friendly and cost-effective.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(propan-2-yl)-1,3-thiazol-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide or potassium thiocyanate.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazoles.

    Substitution: Various substituted thiazoles depending on the nucleophile used.

Scientific Research Applications

Antibacterial Activity

The compound exhibits significant antibacterial properties, especially when combined with cell-penetrating peptides. Research has shown that thiazole derivatives can act synergistically with other agents to enhance their antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, hybrid antimicrobials that incorporate thiazole and sulfonamide moieties have demonstrated potent activity against multiple bacterial strains . The mechanism of action often involves the inhibition of dihydropteroate synthase (DHPS), a key enzyme in folate synthesis critical for bacterial growth .

Anticancer Potential

4-bromo-N-(propan-2-yl)-1,3-thiazol-2-amine has also been investigated for its anticancer properties. Studies on related thiazole compounds have indicated their potential in targeting various cancer cell lines, including glioblastoma and melanoma. For example, derivatives of thiazoles have shown selective cytotoxicity towards cancer cells while maintaining low toxicity to normal cells . The structural modifications in thiazole derivatives can significantly influence their antiproliferative activities, making them promising candidates for further development in cancer therapy .

Cardiovascular Applications

Recent studies have explored the use of thiazole derivatives in cardiovascular medicine. Compounds similar to 4-bromo-N-(propan-2-yl)-1,3-thiazol-2-amine have been evaluated for antihypertensive and cardiotropic effects. Specific derivatives have shown promise as potential treatments for hypertension and related cardiovascular conditions .

Pharmacological Properties

The pharmacokinetic properties of thiazole compounds are critical for their therapeutic efficacy. Research indicates that certain thiazoles exhibit favorable profiles, including good oral bioavailability and stability in biological systems. These properties enhance their potential as drug candidates .

Summary Table of Applications

Application Description References
AntibacterialEffective against Gram-positive and Gram-negative bacteria; DHPS inhibition
AnticancerSelective cytotoxicity towards glioblastoma and melanoma cells
CardiovascularPotential antihypertensive effects
PharmacokineticsGood oral bioavailability and stability

Case Studies

  • Antibacterial Synergy : A study demonstrated that a thiazole-sulfonamide hybrid compound exhibited enhanced antibacterial activity when used with octaarginine, a cell-penetrating peptide. This combination led to significant inhibition of bacterial growth compared to either component alone .
  • Anticancer Efficacy : In vitro studies on thiazole derivatives showed that certain compounds selectively inhibited the growth of human glioblastoma cells while sparing normal cells, highlighting their potential as targeted cancer therapies .
  • Cardiovascular Research : Investigations into the cardiovascular effects of thiazole derivatives revealed promising results in reducing blood pressure in animal models, suggesting a new avenue for hypertension treatment .

Mechanism of Action

The mechanism of action of 4-bromo-N-(propan-2-yl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit an enzyme by binding to its active site, thereby preventing the enzyme from catalyzing its substrate.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares 4-bromo-N-(propan-2-yl)-1,3-thiazol-2-amine with structurally related thiazole derivatives:

Compound Name Substituents (Position) Key Structural Differences Biological Activity Reference
4-Bromo-N-(propan-2-yl)-1,3-thiazol-2-amine Br (C4), isopropylamine (C2) N/A Not explicitly reported N/A
4-(4-Chlorophenyl)-N,N-di(prop-2-ynyl)thiazol-2-amine (2b) Cl (C4), propargyl groups (N) Chlorine vs. bromine; propargyl vs. isopropyl Anti-inflammatory (COX-2 inhibition)
N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (10s) Methoxyphenyl (C4), dimethoxyphenyl (N) Aryl vs. alkyl substituents; methoxy groups Tubulin inhibition (anticancer)
MortaparibMild Sulfanyl-methyl (C4), methoxyphenyl (N) Sulfur-containing substituent Mortalin/PARP1 co-inhibition
4-Pyridin-2-yl-1,3-thiazol-2-amine (PTA) Pyridinyl (C4) Heteroaromatic vs. bromine Atg8-Atg3 interaction inhibition
4-Isopropyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-amine Oxadiazolyl (C5), isopropyl (C4) Additional oxadiazole ring Not reported

Key Observations:

  • Aryl vs. Alkyl Substituents : Aryl groups (e.g., methoxyphenyl in 10s) improve π-π stacking interactions in tubulin binding, whereas alkyl groups (e.g., isopropyl) enhance membrane permeability .
  • Hybrid Structures : The oxadiazole-containing analogue () demonstrates how fused heterocycles can modulate solubility and target selectivity.

Physicochemical Properties

Property 4-Bromo-N-(propan-2-yl)-1,3-thiazol-2-amine 2b (Chlorophenyl derivative) 10s (Methoxyphenyl derivative)
Molecular Weight ~260 g/mol (estimated) 286.03 g/mol ~350 g/mol
LogP (Lipophilicity) ~2.5 (predicted) 3.1 2.8
Solubility (Water) Low Very low Moderate (due to methoxy)
Hydrogen Bond Acceptors 3 (N, S, Br) 4 (N, S, Cl, alkyne) 5 (N, S, O)

Notes:

  • Bromine’s polarizability increases van der Waals interactions compared to chlorine.
  • Methoxy groups in 10s improve aqueous solubility via hydrogen bonding, absent in the target compound .

Biological Activity

4-Bromo-N-(propan-2-yl)-1,3-thiazol-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article compiles various research findings related to its biological effects, mechanisms of action, and applications in therapeutic contexts.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its diverse pharmacological properties. The presence of the bromine atom and the propan-2-yl group enhances its chemical reactivity and biological activity compared to other thiazole derivatives.

The biological activity of 4-bromo-N-(propan-2-yl)-1,3-thiazol-2-amine primarily involves its interaction with specific molecular targets in biological systems. The thiazole moiety can modulate various biochemical pathways by interacting with enzymes, receptors, and other biomolecules. This interaction is crucial for its potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities .

Antimicrobial Activity

Research indicates that 4-bromo-N-(propan-2-yl)-1,3-thiazol-2-amine exhibits promising antimicrobial properties. Studies have shown that thiazole derivatives can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds have been reported as low as 0.22 μg/mL, suggesting strong antibacterial activity .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that thiazole derivatives can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). For instance, certain thiazole analogues exhibited IC50 values ranging from 5.73 to 12.15 μM against MCF-7 cells, indicating significant antiproliferative effects . The mechanism involves inhibition of key signaling pathways such as the vascular endothelial growth factor receptor (VEGFR), which plays a role in tumor angiogenesis .

Case Studies

Several studies have focused on the synthesis and evaluation of thiazole derivatives similar to 4-bromo-N-(propan-2-yl)-1,3-thiazol-2-amine:

  • Anticonvulsant Activity : A series of thiazole derivatives were synthesized and tested for anticonvulsant properties. One notable compound showed a median effective dose significantly lower than standard medications, highlighting the potential of thiazoles in treating epilepsy .
  • Antimicrobial Evaluation : A study synthesized N-(thiazol-2-yl) derivatives that exhibited potent antibacterial activity against multiple strains of bacteria. The results indicated that structural modifications could enhance the antimicrobial efficacy of these compounds .
  • Antitumor Studies : Various thiazole-based compounds were screened against multiple cancer cell lines. Some derivatives demonstrated better activity than established chemotherapeutic agents like 5-fluorouracil, indicating their potential as new anticancer agents .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/MIC ValuesReference
AntimicrobialStaphylococcus aureus0.22 - 0.25 μg/mL
AnticancerMCF-7 (breast cancer)5.73 - 12.15 μM
AnticonvulsantVarious models<20 mg/kg

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